molecular formula C5H11NO B072864 N-Isopropylacetamide CAS No. 1118-69-0

N-Isopropylacetamide

Cat. No. B072864
CAS RN: 1118-69-0
M. Wt: 101.15 g/mol
InChI Key: PDUSWJORWQPNRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Isopropylacetamide has been synthesized through various chemical reactions, including amidation and 1,3-dipolar cycloaddition reactions. For example, the synthesis involving stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled condition, highlights the compound's complex synthesis process (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of N-Isopropylacetamide has been determined through NMR spectroscopy and infrared and NMR spectra analyses. It exists in the form of mirror-image isomers, with specific orientations for the isopropyl methyl groups, demonstrating the compound's complex conformational structure (Doskočilová, Schneider, 1976; Schmidt, Doskočilová, Schneider, 1973).

Chemical Reactions and Properties

The gas phase pyrolysis of N-Isopropylacetamide reveals its decomposition by a unimolecular mechanism to yield propene and acetamide, along with a bimolecular decomposition to give isopropylamine, propene, acetic acid, and acetonitrile. This provides insights into the compound's chemical reactivity and potential applications (Maccoll, Nagra, 1975).

Physical Properties Analysis

The oligomeric thermoresponsive epoxide–amine adducts based on 2-amino-N-isopropylacetamide demonstrate lower critical solution temperature (LCST) behavior in water, showcasing the compound's unique physical properties and potential for various applications (Fischer, Ritter, 2013).

Chemical Properties Analysis

Studies on N-Isopropylacetamide, including its interaction with cytochrome P-450 and effects on poly(adenylic acid)-containing ribonucleic acid, highlight its chemical properties and potential biological implications (Sweeney, Rothwell, 1973; Sardana, Padmanaban, 1976).

Scientific Research Applications

Summary of the Application

N-Isopropylacetamide is used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts . These adducts exhibit a lower critical solution temperature (LCST) behavior in water , which means they are soluble in water below a certain temperature and precipitate out of solution above this temperature. This property makes them interesting for the development of hydrogels and drug delivery systems .

Methods of Application or Experimental Procedures

2-Amino-N-isopropylacetamide and α-amino-ε-caprolactam were reacted with glycerol diglycidyl ether to produce these oligomeric adducts . The solubility properties of these oligomers were influenced with randomly methylated β-cyclodextrin (RAMEB-CD) .

Results or Outcomes

The resulting oligomers exhibited LCST behavior in water . The curing properties of the amine–epoxide mixtures were analyzed by oscillatory rheology and differential scanning calorimetry, and significant differences in setting time, viscosity, and stiffness were observed .

Biomedical Applications

Summary of the Application

Poly(N-isopropylacrylamide) (PNIPAAm), a thermoresponsive polymer, is widely used in biomedical fields . PNIPAAm-based polymers undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature . By introducing sites that are responsive to physical and chemical stimuli into PNIPAAm-based polymers, they also undergo phase transitions in response to stimuli, such as light, pH, oxidation/reduction, and enzyme activity .

Methods of Application or Experimental Procedures

The synthesis and application of stimuli-responsive polymer materials have been extensively studied . Temperature-responsive chromatography with PNIPAAm-modified silica beads is introduced . Temperature- and pH-responsive polymers based on PNIPAAm used in imaging and drug delivery applications are discussed .

Results or Outcomes

Recent advancements in the applications of stimuli-responsive polymers based on PNIPAAm in biomedical fields are summarized, with an emphasis on the design of polymers for application in the separation and purification of (bio)pharmaceutical products and controlled cellular uptake .

Synthesis of Thermoresponsive Chitosan-graft-Poly(N-isopropylacrylamide) Hybrid Copolymer

Summary of the Application

A hybrid synthetic-natural, thermoresponsive graft copolymer composed of poly(N-isopropylacrylamide) (PNIPAM) side chains and a chitosan (Chit) polysaccharide backbone, was synthesized . The resulting graft copolymer contains dual functionality, namely both pH responsive free amino groups, with electrostatic complexation/coordination properties, and thermoresponsive PNIPAM side chains .

Methods of Application or Experimental Procedures

The copolymer was synthesized via radical addition-fragmentation reactions using the “grafting to” technique, in aqueous solution . ATR-FTIR, TGA, polyelectrolyte titrations and 1H NMR spectroscopy were employed in order to validate the Chit-g-PNIPAM copolymer chemical structure .

Results or Outcomes

The copolymer is suitable for binding DNA molecules and forms nanosized polyplexes at different amino to phosphate groups ratios, with potential application as gene delivery systems . The lower critical solution temperature (LCST) of the copolymer solution was determined by DLS measurements at 25–45 °C .

Safety And Hazards

When handling N-Isopropylacetamide, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUSWJORWQPNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149739
Record name N-(1-Methylethyl)ethanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylacetamide

CAS RN

1118-69-0
Record name Isopropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-69-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)ethanamide
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Record name 1118-69-0
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Record name N-(1-Methylethyl)ethanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
400
Citations
A Maccoll, SS Nagra - Journal of the Chemical Society, Faraday …, 1975 - pubs.rsc.org
… The gas phase pyrolysis of N-isopropylacetamide (IPA) has … the thermal decomposition of N-isopropylacetamide (IPA). … RESULTS The products of the pyrolysis of N-isopropylacetamide …
Number of citations: 1 pubs.rsc.org
D Doskočilová, B Schneider - Journal of Molecular Structure, 1976 - Elsevier
… The structure of the stable conformers of N-ethylacetamide and N-isopropylacetamide was … Similarly N-isopropylacetamide exists in the form of two mirror-image isomers, with the …
Number of citations: 10 www.sciencedirect.com
K Kondo, K Kan, Y Tanada, M Bando… - Journal of medicinal …, 2002 - ACS Publications
… After optimization and evaluation of the functional groups on the structure of 1, the N-isopropylacetamide-substituted analogue 2 showed more potent activity by po administration than …
Number of citations: 65 pubs.acs.org
RL Elliott, KO Cameron, JE Chin, JA Bartlett… - Bioorganic & medicinal …, 2010 - Elsevier
We describe the design, synthesis, and structure–activity relationships of triazolobenzodiazepinone CCK1 receptor agonists. Analogs in this series demonstrate potent agonist activity …
Number of citations: 25 www.sciencedirect.com
J Fischer, H Ritter - Beilstein Journal of Organic Chemistry, 2013 - beilstein-journals.org
… Inspired by the molecular structure of N-isopropylacrylamide, we synthesized a primary amine 2-amino-N-isopropylacetamide (5) that is based on the amino acid glycine (Scheme 1). …
Number of citations: 15 www.beilstein-journals.org
P Schmidt, D Doskočilová, B Schneider - Journal of Molecular Structure, 1973 - Elsevier
… Similarly N-isopropylacetamide exists as a single conformer or conformer pair, the possible … mirror image conformers, and in N-isopropylacetamide either a single conformer or a single …
Number of citations: 2 www.sciencedirect.com
S Gao, SW Ng - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
(IUCr) 2-(1,3-Benzothiazol-2-yloxy)-N-(4-fluorophenyl)-N-isopropylacetamide … 2-(1,3-Benzothiazol-2-yloxy)-N-(4-fluorophenyl)-N-isopropylacetamide … 2-(1,3-Benzothiazol-2-yloxy)-N-(4-fluorophenyl)-N-isopropylacetamide top …
Number of citations: 2 scripts.iucr.org
CY Chang - 1970 - huskiecommons.lib.niu.edu
… The equilibrium constants for N-methylacetamide, N-isopropylacetamide, Nt-butylacetamide … solutions of N-methylacetamide, N-isopropylacetamide, and Nt-butylacetsunide, both K₁₂ …
Number of citations: 0 huskiecommons.lib.niu.edu
H Morawetz, PS Otaki - Journal of the American Chemical Society, 1963 - ACS Publications
… N-isopropylacetamide due, possibly, to an interaction of the hydrophobic residues in N-isopropylacetamide.Thermodynamic data for primary amide formation obtained in this study are …
Number of citations: 49 pubs.acs.org
AH Sijpkes, G Somsen - The Journal of Chemical Thermodynamics, 1990 - Elsevier
Enthalpies of dilution of N-isopropylformamide, N-isobutylformamide, N-sec-butylformamide, N,N-diisopropylformamide, N-isopropylacetamide, N-isobutylacetamide, N-sec-…
Number of citations: 3 www.sciencedirect.com

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